Ethyl Linker Flexibility vs. Phenyl Rigidity: Rotatable Bond Count Advantage
The target ethyl-spacer compound offers superior conformational flexibility compared to the rigid phenyl-spacer analog (tert-Butyl (3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate, CAS 1448444-67-4). This flexibility is critical for recruiting target proteins in PROTAC ternary complex formation [1]. The ethyl linker contributes 2 rotatable bonds between the purine and carbamate, whereas the phenyl analog contributes only 1, resulting in a quantifiable difference in molecular flexibility.
| Evidence Dimension | Number of Rotatable Bonds |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | tert-Butyl (3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate (CAS 1448444-67-4): 3 |
| Quantified Difference | +1 rotatable bond |
| Conditions | Calculation based on 2D structure; ethyl forms 2 rotatable bonds (N-purine, N-CH2CH2-N) while phenyl forms 1; other bonds constant . |
Why This Matters
For procurement in PROTAC or flexible conjugate synthesis, higher rotatable bond count increases the likelihood of achieving a productive ternary complex conformation, directly influencing degradation efficiency.
- [1] PMC, "Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series," ACS Omega, vol. 4, no. 13, pp. 15665–15677, Sep. 2019. doi: 10.1021/acsomega.9b02138. View Source
